Structural Differentiation from the KCC2 Inhibitor VU 0240551: Absence of Direct Comparative Pharmacological Data
No direct head-to-head comparison is available. The closest characterized reference compound, VU 0240551 (N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide), exhibits KCC2 inhibitory activity with an IC50 of approximately 560 nM in a Tl⁺-stimulated fluorescence assay in HEK293 cells [1]. The target compound replaces the thiazolyl group with a 3-methoxyphenyl moiety and the 6-phenyl group with a 6-(pyridin-3-yl) substituent. No quantitative KCC2 activity data exists for the target compound. Researchers must empirically determine whether these structural modifications enhance, diminish, or redirect biological activity.
| Evidence Dimension | KCC2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | VU 0240551: IC50 ~560 nM (Tl⁺ flux assay, HEK293 cells) |
| Quantified Difference | Unknown—data gap precludes quantitative comparison |
| Conditions | VU 0240551 data from fluorescence-based Tl⁺ flux assay in HEK293 cells overexpressing KCC2 [1] |
Why This Matters
Procurement for KCC2-targeted research requires empirical determination of activity; structural analogy alone cannot guarantee functional equivalence given the known sensitivity of KCC2 pharmacology to aryl substitution patterns.
- [1] Delpire E, et al. Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proc Natl Acad Sci U S A. 2009;106(13):5383-8. View Source
